Direct Antibacterial Activity Comparison: 3-Bromo-6-Carboxylic Acid vs. Classic Fluoroquinolone C3-Carboxylic Acid Core
Unlike the potent nanomolar antibacterial activity of 1-substituted-6-fluoro-7-heterocyclic-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (e.g., ciprofloxacin), 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibits a >1000-fold reduction in antibacterial potency against E. faecalis [1]. This is a direct, class-level inference demonstrating that the C6-carboxylic acid and 3-bromo substitution pattern produces a distinct and vastly attenuated antibacterial profile compared to the canonical fluoroquinolone pharmacophore [2]. This differentiation is critical for applications where off-target antibacterial activity is detrimental, such as in non-antimicrobial probe development.
| Evidence Dimension | In vitro Antibacterial Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,190 nM |
| Comparator Or Baseline | 1-Substituted-6-fluoro-7-heterocyclic-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (class baseline) |
| Quantified Difference | >1000-fold less potent |
| Conditions | Microtiter broth dilution assay against Enterococcus faecalis CECT 481, incubated for 18 hrs [1] |
Why This Matters
This data quantifies its unsuitability as a direct fluoroquinolone antibiotic, confirming its distinct biological profile for research applications where classic antibacterial activity is a confounding factor.
- [1] BindingDB. (n.d.). BDBM50498340 (CHEMBL3585717) IC50 for Antibacterial activity against Enterococcus faecalis CECT 481. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340 View Source
- [2] Albrecht, H. A., Beskid, G., Christenson, J. G., Georgopapadakou, N. H., Keith, D. D., Konzelmann, F. M., ... & Wei, C. C. (1990). Dual-action cephalosporins: cephalosporin-3'-quinolones. Journal of Medicinal Chemistry, 33(1), 77-85. View Source
